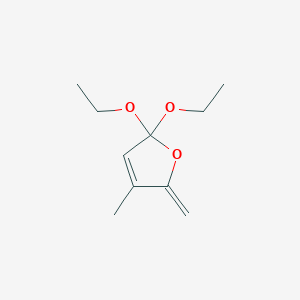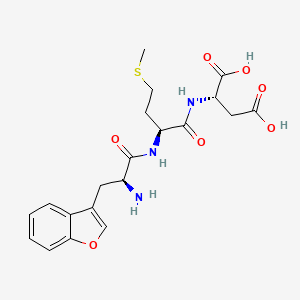![molecular formula C14H12N2O B12893969 Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)- CAS No. 916172-49-1](/img/structure/B12893969.png)
Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)aldehyde or (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Indole Derivatives: Compounds like indole-3-carbinol also feature a heterocyclic core and exhibit various biological activities, including anticancer effects.
Uniqueness
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of new therapeutic agents targeting FGFR-related diseases .
属性
CAS 编号 |
916172-49-1 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-2-1-3-11(8-10)12-4-6-15-14-13(12)5-7-16-14/h1-8,17H,9H2,(H,15,16) |
InChI 键 |
SFPIINLBMLIHMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


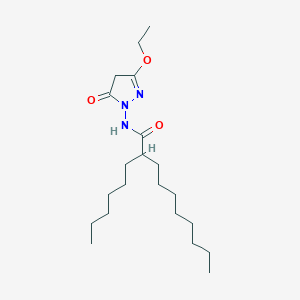
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)



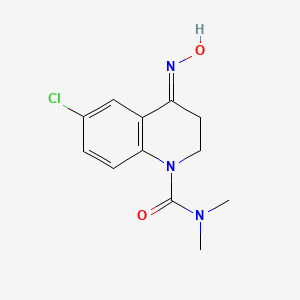
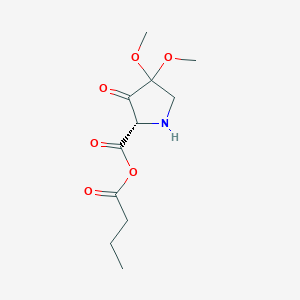


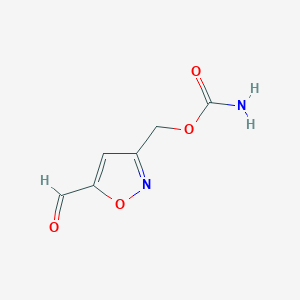

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
